2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide
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Overview
Description
2-chloro-5-iodo-N-(1-tricyclo[43113,8]undecanylmethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with chlorine and iodine atoms, and a tricyclo[43113,8]undecanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chlorine and iodine atoms are introduced through halogenation reactions, and the tricyclo[4.3.1.13,8]undecanyl group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: : The chlorine atom can be reduced to form chlorinated derivatives.
Substitution: : The benzamide core can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Iodine-containing derivatives such as iodoarenes.
Reduction: : Chlorinated derivatives such as chloroarenes.
Substitution: : Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used to study the effects of halogenated benzamides on biological systems. It can serve as a probe to understand the interactions between halogenated compounds and biological targets.
Medicine
In the medical field, the compound has potential applications in drug development. Its structural complexity allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced material science and engineering.
Mechanism of Action
The mechanism by which 2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(tricyclo[4.3.1.13,8]undecan-1-ylmethyl)benzamide
5-iodo-N-(tricyclo[4.3.1.13,8]undecan-1-ylmethyl)benzamide
2-chloro-5-iodo-N-(cyclohexylmethyl)benzamide
Uniqueness
2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide stands out due to its unique combination of halogen atoms and the tricyclo[4.3.1.13,8]undecanyl group. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClINO/c20-17-4-3-15(21)7-16(17)18(23)22-11-19-8-12-1-2-13(9-19)6-14(5-12)10-19/h3-4,7,12-14H,1-2,5-6,8-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNGDPGNIBVZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClINO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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